5-Bromo-6-ethylpyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-ethylpyridin-2-ol is an organic compound belonging to the pyridine family. It has the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol. This compound is characterized by a bromine atom at the 5th position, an ethyl group at the 6th position, and a hydroxyl group at the 2nd position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-ethylpyridin-2-ol can be achieved through various methods. One common approach involves the bromination of 6-ethylpyridin-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid . The reaction typically occurs at elevated temperatures to ensure complete bromination.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-ethylpyridin-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions
Substitution: Organolithium or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution: Formation of various substituted pyridines.
Oxidation: Formation of 6-ethylpyridin-2-one.
Reduction: Formation of 6-ethylpyridin-2-ol.
Scientific Research Applications
5-Bromo-6-ethylpyridin-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Bromo-6-ethylpyridin-2-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridin-2-ol: Similar structure but lacks the ethyl group at the 6th position.
6-Ethylpyridin-2-ol: Similar structure but lacks the bromine atom at the 5th position.
Uniqueness
5-Bromo-6-ethylpyridin-2-ol is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H8BrNO |
---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
5-bromo-6-ethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8BrNO/c1-2-6-5(8)3-4-7(10)9-6/h3-4H,2H2,1H3,(H,9,10) |
InChI Key |
NDRIWLRTMQKWTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=O)N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.